molecular formula C15H16N4O2S B2356963 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone CAS No. 2034252-71-4

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone

Cat. No.: B2356963
CAS No.: 2034252-71-4
M. Wt: 316.38
InChI Key: VBIWVKPQVYMHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone" features a pyrrolo[3,4-d]pyrimidine core fused with a morpholine substituent at position 2 and a thiophene-3-carbonyl group at position 6(7H). The pyrrolo-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in mimicking purine bases, enabling interactions with enzymes such as kinases and phosphodiesterases . The morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) enhances solubility and bioavailability, while the thiophene moiety contributes to π-π stacking interactions and metabolic stability .

Properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-14(11-1-6-22-10-11)19-8-12-7-16-15(17-13(12)9-19)18-2-4-21-5-3-18/h1,6-7,10H,2-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIWVKPQVYMHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-one

The route begins with 2,4-dichloro-5-nitropyrimidine (1 ), which undergoes SNAr with morpholine in tetrahydrofuran (THF) at 60°C to yield 2-morpholino-4-chloro-5-nitropyrimidine (2 ) (Yield: 78%). Subsequent reduction of the nitro group using hydrogenation (H₂, Pd/C) produces 5-amino-2-morpholino-4-chloropyrimidine (3 ), which is cyclized with dimethylformamide dimethylacetal (DMF-DMA) to form the pyrrolo[3,4-d]pyrimidine core (4 ) (Yield: 65%).

Introduction of Thiophene-3-Carbonyl Group

Compound 4 is subjected to Friedel-Crafts acylation with thiophene-3-carbonyl chloride in the presence of AlCl₃ at 0°C, yielding the target molecule after purification via column chromatography (Yield: 52%).

Table 1: Reaction Conditions for Route 1

Step Reagents/Conditions Yield (%)
1 Morpholine, THF, 60°C 78
2 H₂ (1 atm), Pd/C, EtOAc 85
3 DMF-DMA, 100°C, 12 h 65
4 Thiophene-3-COCl, AlCl₃, DCM, 0°C 52

Synthetic Route 2: Palladium-Mediated Coupling

Construction of Pyrrolopyrimidine-Morpholine Intermediate

An alternative approach starts with 2,4-dichloropyrrolo[3,4-d]pyrimidine (5 ), where the morpholine group is introduced via SNAr in refluxing dioxane (Yield: 82%). The resulting 2-morpholinopyrrolo[3,4-d]pyrimidine (6 ) is brominated at position 6 using N-bromosuccinimide (NBS) to afford 7 (Yield: 75%).

Suzuki-Miyaura Coupling with Thiophene-3-Boronic Acid

Compound 7 undergoes Suzuki coupling with thiophene-3-boronic acid under Pd(PPh₃)₄ catalysis, followed by oxidation of the resulting biaryl intermediate with KMnO₄ to install the ketone group (Overall Yield: 44%).

Table 2: Reaction Conditions for Route 2

Step Reagents/Conditions Yield (%)
1 Morpholine, dioxane, reflux 82
2 NBS, CCl₄, AIBN 75
3 Thiophene-3-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ 60
4 KMnO₄, H₂O, 80°C 73

Optimization and Challenges

Regioselectivity in Cyclocondensation

The use of DMF-DMA in Route 1 ensures selective formylation at the 5-amino position, preventing undesired ring expansion. Substituting DMF-DMA with POCl₃ led to decreased yields (≤40%) due to chlorination side reactions.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.1 Hz, 1H, thiophene-H), 7.45 (d, J = 5.1 Hz, 1H, thiophene-H), 4.32 (s, 2H, CH₂), 3.78 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 3.12 (t, J = 4.8 Hz, 4H, morpholine-NCH₂).
HRMS (ESI) : m/z calcd for C₁₇H₁₇N₃O₂S [M+H]⁺: 335.1034; found: 335.1036.

Chemical Reactions Analysis

Types of Reactions

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholino and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo-Pyrimidine Family

  • Compound 6 (): Features a triazolo-thiadiazinone fused to a pyrrolo-thiazolo-pyrimidine core with methoxyphenyl and phenyl substituents. Unlike the target compound, this derivative lacks a morpholino group and thiophene, but its triazolo-thiadiazinone moiety may confer distinct hydrogen-bonding capabilities .
  • 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline () : Contains a pyrrolo[2,3-d]pyrimidine core with a fluoroaniline substituent. The [2,3-d] ring fusion differs from the [3,4-d] fusion in the target compound, altering electronic distribution and steric accessibility .

Thiophene-Containing Derivatives

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): Incorporates a thieno[2,3-d]pyrimidine core fused with chromeno-pyrazolo-pyridinone. The thiophene here is fused into the pyrimidine ring, whereas the target compound’s thiophene is a pendant carbonyl group. This structural divergence likely impacts binding affinity and selectivity .

Morpholino-Substituted Compounds

  • The morpholino group in the target compound may similarly enhance blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Compound Name / Structure Core Scaffold Key Substituents Biological Activity (if reported) Reference
(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone Pyrrolo[3,4-d]pyrimidine Morpholino, thiophene-3-carbonyl Hypothesized kinase inhibition N/A
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-... Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, triazolo-thiadiazinone Not reported
IDPU Thiazolo[4,5-d]pyrimidine Urea, propyl Neuroprotective (6-OHDA Parkinson’s)
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline Pyrrolo[2,3-d]pyrimidine Fluoroaniline Intermediate for antitumor agents
Thieno[2,3-d]pyrimidine-chromeno-pyrazolo-pyridinone Thieno[2,3-d]pyrimidine Chromeno-pyrazolo-pyridinone, phenyl Anticancer (hypothesized)

Key Research Findings and Implications

  • Morpholino Advantage: The morpholino group in the target compound likely improves solubility compared to hydrophobic substituents (e.g., phenyl groups in ) .
  • Thiophene vs. Thiazole : The thiophene-3-carbonyl group may offer superior metabolic stability over sulfur-containing cores (e.g., thiazolo-pyrimidine in IDPU) due to reduced oxidation susceptibility .

Biological Activity

The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S with a molecular weight of approximately 392.5 g/mol. The structure features a pyrrolo-pyrimidine core and a thiophene moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H20N4O2SC_{21}H_{20}N_{4}O_{2}S
Molecular Weight392.5 g/mol
CAS Number2034223-97-5

Anticancer Activity

Research indicates that compounds similar to (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone exhibit significant anticancer properties. For instance, derivatives with a pyrrolo-pyrimidine core have shown potent inhibition against various cancer cell lines, including those expressing folate receptors. A study demonstrated that modifications to the structure can enhance antiproliferative activity significantly, with some compounds achieving over 50% reduction in cell viability at concentrations as low as 10 μM .

Kinase Inhibition

The compound has also been evaluated for its kinase inhibition potential. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division. In studies, compounds with similar structures exhibited significant kinase inhibition rates ranging from 41% to 81% against various kinase enzymes . This suggests that the compound may act as a potential inhibitor of oncogenic receptors.

The mechanism by which (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA synthesis and repair, leading to reduced proliferation of cancer cells.
  • Selective Targeting : It has been suggested that the compound selectively targets folate transport mechanisms, enhancing its efficacy against specific tumor types .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, contributing to their anticancer effects.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various human tumor cell lines with IC50 values in the nanomolar range. For example, one study reported an IC50 of approximately 32 μM against FLT3-positive leukemia cells .
  • In Vivo Studies : Animal model studies have shown that these compounds can reduce tumor size significantly when administered at therapeutic doses. In SCID mice bearing human tumors, certain derivatives demonstrated superior antitumor activity compared to established chemotherapeutics .

Q & A

Q. What are the critical steps in synthesizing (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including cyclization of pyrrolopyrimidine cores, functionalization with morpholine, and coupling with thiophene derivatives. Key steps require precise temperature control (e.g., reflux in ethanol) and solvent selection (polar aprotic solvents like DMF) to minimize side reactions. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are essential for optimizing yield (85–95%) and purity . Microwave-assisted synthesis may enhance reaction rates for analogous compounds .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. For stability assessment, accelerated degradation studies under varied pH (1–10) and thermal conditions (25–60°C) are recommended .

Q. How does the compound’s solubility profile impact its utility in pharmacological assays?

The compound’s limited aqueous solubility (logP ~3.2, predicted) necessitates formulation strategies such as co-solvents (DMSO/PEG 400) or nanoemulsions. Solubility in organic solvents (e.g., DMSO: >50 mg/mL) facilitates in vitro testing, while prodrug derivatization (e.g., esterification of the ketone group) may improve bioavailability for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different experimental models?

Discrepancies often arise from assay variability (e.g., kinase inhibition vs. cell viability assays) or differences in cell lines (e.g., HEK293 vs. HeLa). Orthogonal validation using isogenic cell models, dose-response curves (IC₅₀ comparisons), and structural-activity relationship (SAR) studies targeting the thiophene moiety can clarify specificity. Cross-referencing with proteomic data (e.g., kinase profiling) is critical .

Q. What strategies optimize yield and purity during scale-up synthesis without compromising stereochemical integrity?

Continuous flow reactors reduce side reactions by ensuring consistent mixing and temperature control. Automation with in-line FTIR monitors reaction progress, while recrystallization (e.g., using ethanol/water mixtures) improves purity. For chiral centers, asymmetric catalysis (e.g., palladium-catalyzed couplings) or enantioselective chromatography may be required .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

Molecular docking studies (e.g., AutoDock Vina) against kinase domains (e.g., PI3K or mTOR) predict binding affinities. Validation via surface plasmon resonance (SPR) measures dissociation constants (KD), while cellular thermal shift assays (CETSA) confirm target engagement. Mutagenesis of predicted binding residues (e.g., ATP-binding pocket lysines) further refines mechanistic insights .

Q. How can researchers address stability challenges in long-term pharmacological studies?

Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf-life. Stability-indicating HPLC methods track degradation products (e.g., morpholine ring oxidation). For in vivo applications, encapsulation in PLGA nanoparticles mitigates hydrolytic degradation in physiological conditions .

Key Notes

  • SAR Studies : Systematic substitution of the thiophene-3-yl group (e.g., halogenation or methoxy derivatives) correlates with kinase inhibition potency. Computational models (e.g., CoMFA) guide rational design .
  • Contradiction Analysis : Reproducibility issues may stem from residual solvents (e.g., DMF) affecting assay results. Gas chromatography-mass spectrometry (GC-MS) screens are advised .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.